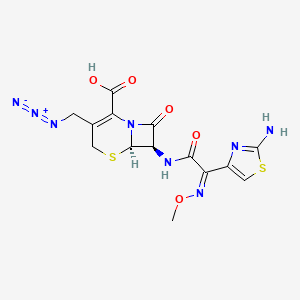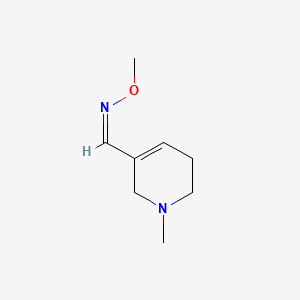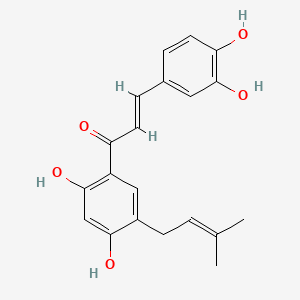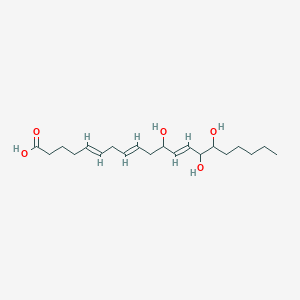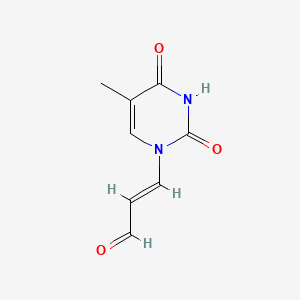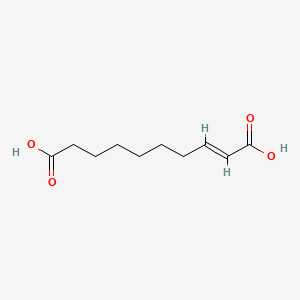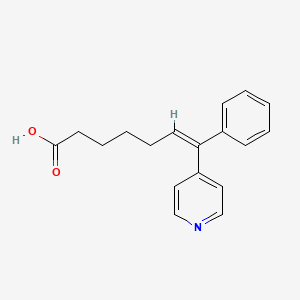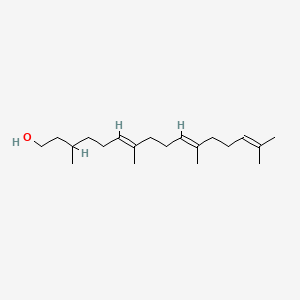
Geranylcitronellol
概要
説明
Geranylcitronellol is a naturally occurring monoterpenoid alcohol found in various essential oils. It is known for its pleasant floral aroma and is widely used in the fragrance and flavor industries. This compound is also recognized for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
準備方法
Synthetic Routes and Reaction Conditions: Geranylcitronellol can be synthesized through the reduction of geraniol. This process involves the use of enzymes such as old yellow enzyme (OYE) from yeast, which catalyzes the reduction of geraniol to citronellol . The reaction typically requires mild conditions and can be carried out at room temperature.
Industrial Production Methods: Industrial production of this compound often involves biocatalytic processes using immobilized enzymes. For instance, lipase-catalyzed esterification of geraniol and citronellol can be employed to produce terpenic esters, which are then hydrolyzed to yield this compound . This method is efficient and yields high purity products.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form geranyl and citronellyl aldehydes.
Reduction: The reduction of geraniol to citronellol is a key reaction in the synthesis of this compound.
Esterification: this compound can react with fatty acids to form esters, which are used in the fragrance industry.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Enzymes such as old yellow enzyme (OYE) are used for the reduction of geraniol.
Esterification: Lipases such as Lipozyme TL IM® and Novozym 435® are used as biocatalysts.
Major Products:
Oxidation: Geranyl and citronellyl aldehydes.
Reduction: Citronellol.
Esterification: Geranyl and citronellyl alkanoates.
科学的研究の応用
Geranylcitronellol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various terpenoids and other organic compounds.
Industry: It is widely used in the fragrance and flavor industries due to its pleasant aroma and stability.
作用機序
Geranylcitronellol is similar to other monoterpenoid alcohols such as geraniol and citronellol. it is unique in its combined structural features and properties:
Geraniol: Known for its rose-like aroma, geraniol is used in perfumes and as a flavoring agent. It also has antimicrobial properties.
Citronellol: With a citrus-like aroma, citronellol is used in insect repellents and fragrances.
Uniqueness: this compound combines the floral aroma of geraniol with the citrus notes of citronellol, making it a versatile compound in the fragrance industry. Its dual functionality also enhances its therapeutic potential.
類似化合物との比較
- Geraniol
- Citronellol
- Linalool
- Nerol
特性
IUPAC Name |
(6E,10E)-3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h9,11,13,20-21H,6-8,10,12,14-16H2,1-5H3/b18-11+,19-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWFMIAGZQACFE-NWLVNBMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)CCC=C(C)CCC=C(C)C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51446-64-1, 36237-66-8 | |
| Record name | Geranylcitronellol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051446641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Geranylcitronellol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032147 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
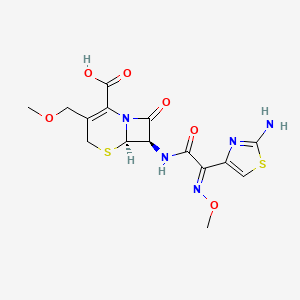
![[(1S,3S,5E,8E,11S,12S,13E,17R,21R,23R,25S)-1,11,21,25-tetrahydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1235227.png)
